Heptyl 4-aminobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

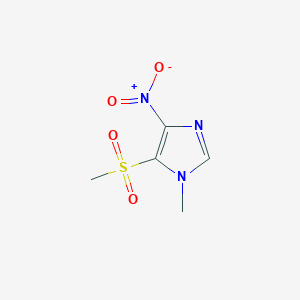

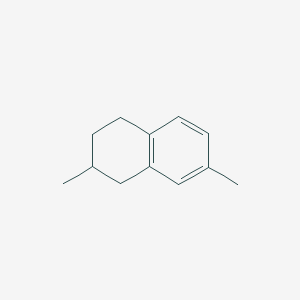

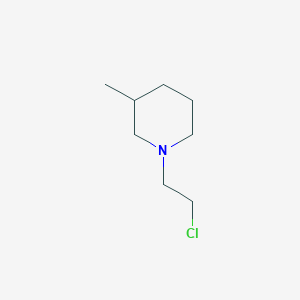

Heptyl 4-aminobenzoate, also known as HABA, is a chemical compound that has been widely used in scientific research. It is a yellow powder that is soluble in water and has a molecular weight of 277.36 g/mol. HABA is commonly used as a reagent in the determination of protein concentration and has been found to have various applications in biochemical and physiological research.

Scientific Research Applications

Environmental Impact and Fate

One significant application of heptyl 4-aminobenzoate relates to environmental studies, particularly its occurrence, fate, and behavior in aquatic environments. Research indicates that parabens, including this compound, are emerging contaminants due to their extensive use as preservatives in consumer products. Despite treatments that eliminate them relatively well from wastewater, they persist at low concentrations in effluents and are ubiquitous in surface waters and sediments. Their presence reflects the continuous introduction into the environment from paraben-based products. Moreover, parabens can react with free chlorine, forming halogenated by-products, which are more stable and potentially more toxic, highlighting the need for further studies on their environmental impact (Haman et al., 2015).

Pharmaceutical Applications

In pharmaceutical research, parabens are explored for their stability, degradation pathways, and potential by-products. For instance, nitisinone, a triketone herbicide initially developed for its herbicidal properties, has been repurposed for medical treatment. Studies on nitisinone, which share structural similarities with this compound, focus on its stability and degradation under various conditions to understand its pharmaceutical applications and potential risks (Barchańska et al., 2019).

Biochemical Insights

This compound's biochemical applications are notable in the study of its endocrine-disruptive potential and the absorption, esterase activity, and human exposure risks. Research underscores the need for comprehensive evaluation of its effects, particularly in the context of topical application through cosmetics, which could have implications for human health risks related to endocrine disruption (Darbre & Harvey, 2008).

Polymer Science

In polymer science, divalent metal salts of p-aminobenzoic acid, a category that includes this compound, serve as precursors for the synthesis of ionic polymers. These materials have diverse applications, from catalysis to the development of high-impact strength resins, indicating the compound's role in advancing materials science (Matsuda, 1997).

Safety Assessments

Safety and toxicological assessments of parabens, including this compound, provide critical insights into their use and regulatory considerations. Studies focusing on propyl paraben offer a comprehensive review of the compound's absorption, metabolism, acute and chronic toxicity, and allergenic potential. These investigations contribute to a better understanding of safety thresholds and regulatory standards for paraben use in various products (Soni et al., 2001).

Mechanism of Action

Target of Action

Heptyl 4-aminobenzoate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for sensation and consciousness .

Mode of Action

The compound acts by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This binding reduces the passage of sodium ions through the ion channel, thereby blocking the conduction of nerve impulses . As a result, local sensation is lost without affecting consciousness, making it useful for local surgery and treatment .

Biochemical Pathways

This compound, as an aminobenzoate derivative, is involved in various biochemical pathways. Aminobenzoates are building blocks for a wide range of microbial natural products . They are derived from the central shikimate pathway metabolite chorismate . The ortho-isomer (anthranilate) and PABA are funnelled into folate biosynthesis, while anthranilate is the scaffold for biosynthetic elaboration into many natural heterocycles .

Pharmacokinetics

Similar compounds like 4-aminobenzoic acid (paba) are absorbed through a passive process and undergo phase ii biotransformation . PABA can be metabolized by either N-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid . Both these metabolic processes can take place to synthesize 4-acetamidohippuric acid .

Result of Action

The primary result of this compound’s action is the loss of local sensation, making it a potential local anesthetic . By blocking the conduction of nerve impulses, it inhibits the nervous system without affecting consciousness .

Biochemical Analysis

Biochemical Properties

It is known that 4-aminobenzoic acid, a related compound, can be metabolized by either N-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid

Cellular Effects

Related compounds such as benzoate derivatives have been shown to exhibit various biological activities, including antimicrobial and cytotoxic effects

Molecular Mechanism

It is known that benzoate derivatives can undergo reactions at the benzylic position due to the presence of a benzene ring, which allows for resonance stabilization

Temporal Effects in Laboratory Settings

Information on the stability, degradation, and long-term effects of Heptyl 4-aminobenzoate on cellular function in in vitro or in vivo studies is currently unavailable

Metabolic Pathways

It is known that 4-aminobenzoic acid, a related compound, can be metabolized by either N-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid

properties

IUPAC Name |

heptyl 4-aminobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-3-4-5-6-11-17-14(16)12-7-9-13(15)10-8-12/h7-10H,2-6,11,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHJVNSZPMIREM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162305 |

Source

|

| Record name | Heptyl p-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14309-40-1 |

Source

|

| Record name | Heptyl p-aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl p-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.